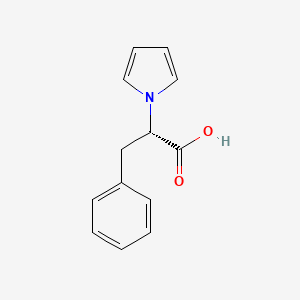
6-bromo-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form an intermediate compound. This intermediate is then reacted with phenyl isothiocyanate in ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include palladium acetate (Pd(OAc)2) and Xantphos as a ligand in the presence of appropriate nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolinone derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-bromo-1H-quinazolin-4-one and its derivatives involves interaction with various molecular targets:
Molecular Targets: These compounds have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and other kinases.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Quinazolin-4-one: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological properties.
6-Chloro-1H-quinazolin-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and potency.
Uniqueness: 6-Bromo-1H-quinazolin-4-one is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential biological activities compared to its non-brominated counterparts .
Propiedades
IUPAC Name |
6-bromo-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEISJPVPHWEHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7723318.png)


![6-tert-butyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7723334.png)


![[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7723370.png)


